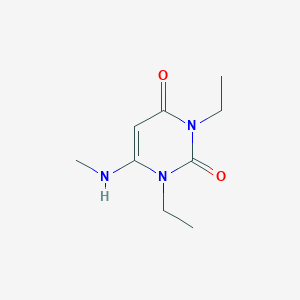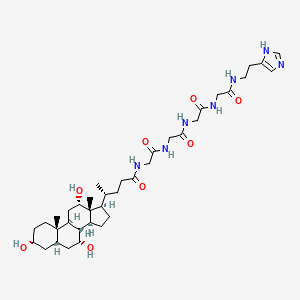
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol is a compound that features two imidazole rings attached to an undecane backbone with two hydroxyl groups at the 2 and 5 positions Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
化学反応の分析
Types of Reactions: 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole rings and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .
科学的研究の応用
2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes .
作用機序
The mechanism of action of 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions or active sites of enzymes, thereby modulating their activity . The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds: Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-ethyl-4-methylimidazole, and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid .
Uniqueness: What sets 2,5-Bis(1-methyl-1H-imidazol-2-yl)undecane-2,5-diol apart is its unique structure, which combines two imidazole rings with a long undecane backbone and two hydroxyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
特性
| 110073-88-6 | |
分子式 |
C19H32N4O2 |
分子量 |
348.5 g/mol |
IUPAC名 |
2,5-bis(1-methylimidazol-2-yl)undecane-2,5-diol |
InChI |
InChI=1S/C19H32N4O2/c1-5-6-7-8-9-19(25,17-21-13-15-23(17)4)11-10-18(2,24)16-20-12-14-22(16)3/h12-15,24-25H,5-11H2,1-4H3 |
InChIキー |
LQTAUUWQEASERD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCC(C)(C1=NC=CN1C)O)(C2=NC=CN2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)

![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)


